molecular formula C16H19F5O6 B11933328 m-PEG4-PFP ester

m-PEG4-PFP ester

Cat. No.: B11933328
M. Wt: 402.31 g/mol
InChI Key: SVJYYIVPHFUIOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

m-PEG4-PFP ester is a compound belonging to the class of polyethylene glycol (PEG) derivatives. It is a PEG-based PROTAC linker, which means it is used in the synthesis of PROTACs (proteolysis-targeting chimeras). These chimeras are designed to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG4-PFP ester involves the reaction of PEG with pentafluorophenyl (PFP) ester. The PEG chain is typically modified to include a PFP ester group, which can then react with primary amines to form stable amide bonds. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The product is then purified and characterized using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

m-PEG4-PFP ester primarily undergoes substitution reactions. The PFP ester group reacts with primary amines to form stable amide bonds. This reaction is highly specific and efficient, making this compound a valuable reagent in bioconjugation and surface modification applications .

Common Reagents and Conditions

The common reagents used in reactions involving this compound include primary amines, which react with the PFP ester group. The reactions are typically carried out in organic solvents such as DMSO or DMF at room temperature or slightly elevated temperatures .

Major Products

The major products formed from reactions involving this compound are amide bonds. These bonds are stable and irreversible, making them ideal for applications in bioconjugation and surface modification .

Mechanism of Action

The mechanism of action of m-PEG4-PFP ester involves the formation of stable amide bonds with primary amines. This reaction is facilitated by the PFP ester group, which is highly reactive towards amines. The resulting amide bonds are stable and irreversible, making them ideal for applications in bioconjugation and surface modification .

Properties

Molecular Formula

C16H19F5O6

Molecular Weight

402.31 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanoate

InChI

InChI=1S/C16H19F5O6/c1-23-4-5-25-8-9-26-7-6-24-3-2-10(22)27-16-14(20)12(18)11(17)13(19)15(16)21/h2-9H2,1H3

InChI Key

SVJYYIVPHFUIOX-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F

Origin of Product

United States

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